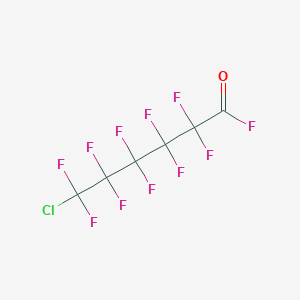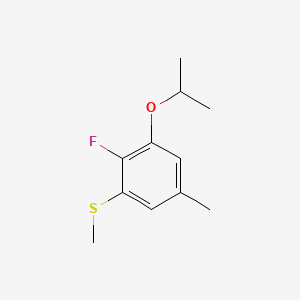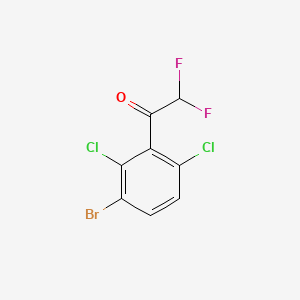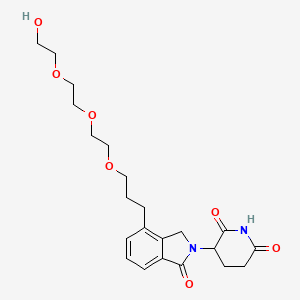
C1-resveratrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .
Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .
化学反応の分析
Types of Reactions
C1-resveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroresveratrol.
Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Various substituted resveratrol derivatives.
科学的研究の応用
C1-resveratrol has a wide range of scientific research applications, including:
作用機序
C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .
類似化合物との比較
C1-resveratrol is often compared with other polyphenolic compounds, such as:
Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.
This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .
特性
分子式 |
C30H27NO3 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
InChIキー |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)

